molecular formula C15H11FN2 B15338821 4-Amino-6-fluoro-2-phenylquinoline CAS No. 1189107-26-3

4-Amino-6-fluoro-2-phenylquinoline

Cat. No.: B15338821
CAS No.: 1189107-26-3
M. Wt: 238.26 g/mol
InChI Key: DNGXHCNRLJCABG-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Amino-6-fluoro-2-phenylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

4-Amino-6-fluoro-2-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

4-Amino-6-fluoro-2-phenylquinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

  • Molecular Formula : C15H11FN2
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 1189107-26-3
  • IUPAC Name : 6-fluoro-2-phenylquinolin-4-amine

This compound primarily functions as a topoisomerase II inhibitor. This mechanism disrupts the enzyme's ability to manage DNA topology during replication and transcription, leading to DNA damage and subsequent apoptosis in cancer cells. Its interaction with specific molecular targets has been linked to its antibacterial and antineoplastic properties, making it a valuable candidate for further research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
H460 (Lung)0.89
COLO205 (Colorectal)0.32
HepG2 (Liver)0.55

The compound's effectiveness is attributed to its ability to induce apoptosis and cell cycle arrest through downregulation of cyclin-dependent kinases (CDKs) .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains, including:

Bacterial StrainActivity
Staphylococcus aureus (MRSA)Moderate
Escherichia coliModerate
Pseudomonas aeruginosaModerate

The compound's antibacterial efficacy may be enhanced through structural modifications, as indicated by structure-activity relationship (SAR) studies .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .
  • Antibacterial Studies : In vitro tests showed that modifications at the C-2 position of the quinoline ring could significantly improve antibacterial activity against resistant strains, suggesting pathways for developing more effective antimicrobial agents .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

CompoundKey DifferencesBiological Activity
6-Fluoro-2-phenylquinolineLacks amino groupLower anticancer activity
4-Amino-2-phenylquinolineLacks fluorine atomReduced potency
6,8-Difluoro-4-methyl-2-phenylquinolineAdditional fluorine atomsEnhanced properties

The unique substitution pattern of this compound contributes to its distinct biological activities, highlighting the importance of molecular design in drug development.

Properties

CAS No.

1189107-26-3

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

DNGXHCNRLJCABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N

Origin of Product

United States

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